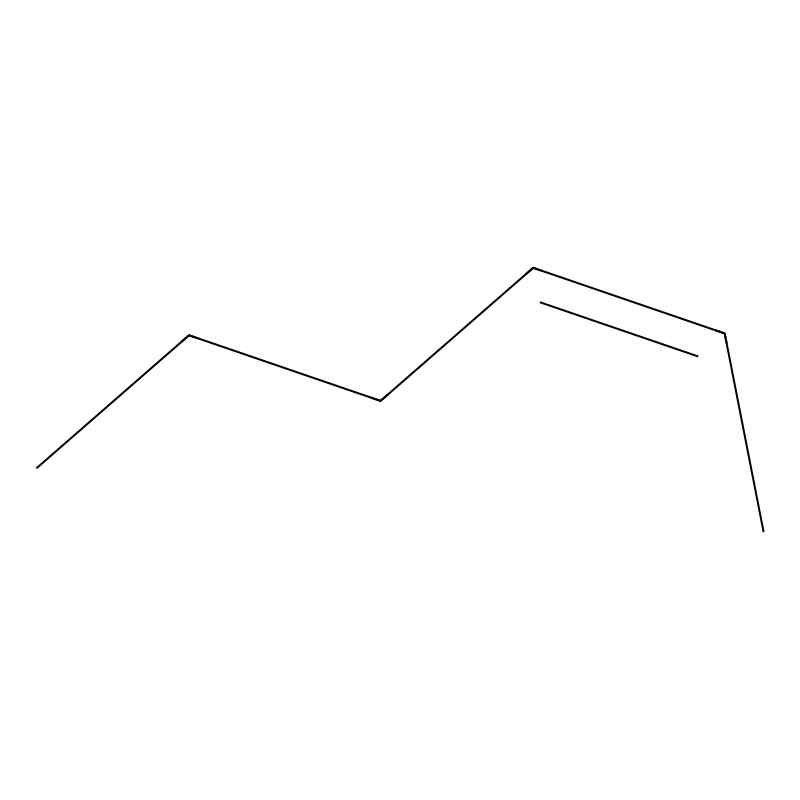

cis-2-Hexene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

Precursor for Polymers

cis-2-Hexene serves as a starting material for the synthesis of various polymers, including polyhexene and nylon-6 (). These polymers possess valuable properties like flexibility, strength, and resistance to chemicals, making them useful in diverse applications like packaging materials, textiles, and engineering components.

Diels-Alder Reaction

cis-2-Hexene acts as a dienophile in the Diels-Alder reaction, a versatile tool for constructing complex organic molecules. This cycloaddition reaction allows the formation of six-membered rings with high stereoselectivity, enabling the synthesis of various natural products and pharmaceuticals ().

Catalysis Research:

Homogeneous Catalysis

cis-2-Hexene serves as a substrate in studies exploring the mechanisms and efficiency of homogeneous catalysts. These catalysts are often used in various reactions, including hydrogenation, hydroformylation, and polymerization. Studying their behavior with cis-2-Hexene helps researchers understand their activity and develop more efficient and selective catalysts ().

Heterogeneous Catalysis

Similar to homogeneous catalysis, cis-2-Hexene finds use in research on heterogeneous catalysts. These catalysts are typically solid materials and are used in various industrial processes. Studying reactions involving cis-2-Hexene and heterogeneous catalysts provides insights into their activity, selectivity, and regeneration mechanisms, aiding in the development of improved catalysts for various applications ().

Material Science:

Self-Assembly Studies

cis-2-Hexene is employed in research investigating the self-assembly of molecules into ordered structures. These studies explore the formation of supramolecular assemblies with specific functionalities, paving the way for the development of novel materials with tailored properties for applications in areas like drug delivery, sensors, and electronics ().

Polymer Blends

cis-2-Hexene plays a role in research on polymer blends, where different polymers are combined to achieve desired properties. Studies involve incorporating cis-2-Hexene-derived polymers into blends to improve their compatibility, mechanical strength, or other desired characteristics ().

Cis-2-Hexene is an organic compound classified as an alkene, specifically a hexene, with the molecular formula . It is characterized by a double bond between the second and third carbon atoms in its chain, with the hydrogen atoms on the same side of the double bond, which defines its "cis" configuration. The compound has a molecular weight of approximately 84.16 g/mol and is known for its colorless to light yellow liquid state at room temperature. Its boiling point is around 69°C, and it is immiscible in water, making it suitable for various organic synthesis applications .

cis-2-Hexene is a flammable liquid (flash point: -20 °C) and can readily form explosive vapor-air mixtures. It is also a skin and eye irritant and may cause respiratory irritation upon inhalation.

- Classification: Flammable liquid (Category 2), Skin irritant (Category 2), Eye irritant (Category 2) []

- Precautions: Proper safety equipment like gloves, goggles, and respirators should be worn when handling cis-2-Hexene. Work in a well-ventilated area and keep away from heat sources and open flames.

- Hydrogenation: It can undergo hydrogenation to form hexane when treated with hydrogen gas in the presence of a catalyst.

- Halogenation: Reacts with halogens (e.g., bromine) to produce vicinal dihalides, where bromine adds across the double bond.

- Hydrohalogenation: In the presence of hydrogen halides, cis-2-hexene can yield haloalkanes through Markovnikov's rule.

- Polymerization: Under certain conditions, it can polymerize to form larger hydrocarbons, which are useful in producing plastics and other materials .

Cis-2-Hexene can be synthesized through several methods:

- Dimerization of Propylene: This is one of the primary industrial methods where propylene undergoes dimerization in the presence of nickel oxide-silica-alumina catalysts to yield cis-2-Hexene as one of the major products.

- Alkylation Reactions: Using alkyl halides and alkenes in the presence of strong bases can also produce cis-2-Hexene.

- Isomerization: Trans-2-Hexene can be converted to cis-2-Hexene through catalytic isomerization processes .

Cis-2-Hexene serves multiple purposes in various industries:

- Organic Synthesis Intermediate: It is widely used as a precursor in synthesizing other organic compounds, including pharmaceuticals and agrochemicals.

- Polymer Production: It plays a role in producing polymers and copolymers that are used in plastics and elastomers.

- Chemical Research: Utilized in laboratories for various

Research regarding the interactions of cis-2-Hexene with other substances primarily focuses on its reactivity due to its double bond. Studies indicate that it can react with electrophiles such as halogens and acids. Additionally, its interactions with biological systems require further investigation to assess potential toxicity or environmental impact. Existing literature suggests that alkenes can participate in complex reactions that may lead to various products depending on conditions such as temperature and pressure .

Cis-2-Hexene shares structural similarities with several other alkenes. Here are some comparable compounds:

| Compound | Molecular Formula | Unique Characteristics |

|---|---|---|

| Trans-2-Hexene | Has a trans configuration; different physical properties compared to cis isomer. | |

| 1-Hexene | Terminal alkene; differing reactivity due to position of double bond. | |

| 3-Hexene | Different position of double bond; unique reactivity patterns. | |

| Cyclohexene | Cyclic structure; different chemical properties due to ring strain. |

Cis-2-Hexene's uniqueness lies in its specific geometric configuration (cis) which influences its reactivity and physical properties compared to its structural isomers .

¹H NMR Chemical Shift Patterns

The proton Nuclear Magnetic Resonance analysis of cis-2-hexene reveals distinct chemical shift patterns that provide valuable structural information about this alkene isomer [1]. The compound exhibits characteristic signals in specific regions of the ¹H NMR spectrum, each corresponding to different proton environments within the molecule.

The most distinctive feature of the ¹H NMR spectrum of cis-2-hexene is the alkene proton signal appearing in the region between 5.0 and 6.0 ppm [2] [1]. These protons are bonded to the sp² hybridized carbon atoms of the double bond and are significantly deshielded compared to saturated alkyl protons. The deshielding effect results from the anisotropic effect of the π-electron system, which creates a magnetic field that reinforces the applied magnetic field in the vicinity of the vinyl protons [3].

The alkyl proton signals appear in the typical saturated hydrocarbon region between 0.9 and 2.5 ppm [4] [5]. These protons are attached to sp³ hybridized carbon atoms and include the methyl groups at the chain termini and the methylene protons adjacent to the double bond. The specific chemical shifts depend on their proximity to the double bond, with protons closer to the alkene functionality being slightly more deshielded [6].

A particularly important spectroscopic feature for distinguishing cis-2-hexene from its trans isomer is the coupling constant between the vinyl protons. In cis-2-hexene, the vicinal coupling constant (³J) between the protons on the double bond carbons typically ranges from 10 to 14 Hz [7]. This coupling constant is characteristic of cis alkenes and results from the spatial arrangement of the coupled protons, which are on the same side of the double bond [8].

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Alkene protons (=CH-) | 5.0-6.0 | Complex multiplet | 2H |

| Methyl protons (CH₃) | 0.9-1.0 | Triplet | 6H |

| Methylene protons (CH₂) | 1.2-2.5 | Multiplet | 4H |

¹³C NMR Spectral Assignments

The Carbon-13 Nuclear Magnetic Resonance spectrum of cis-2-hexene provides complementary structural information through the identification of distinct carbon environments [9] [10]. The alkene carbon atoms represent the most characteristic signals in the ¹³C NMR spectrum, appearing in the region between 125 and 135 ppm [11].

The double bond carbons are significantly deshielded compared to saturated carbon atoms due to the reduced electron density associated with sp² hybridization [12]. The specific chemical shifts of these carbons depend on their substitution pattern and the stereochemistry of the double bond. In cis-2-hexene, the alkene carbons typically resonate around 130 ppm, with slight variations depending on the substitution pattern [13].

The saturated carbon atoms appear in the typical alkane region between 10 and 40 ppm [14]. The terminal methyl carbons resonate at approximately 14 ppm, while the internal methylene carbons appear at higher field positions depending on their distance from the double bond [11]. The carbon atoms adjacent to the double bond (allylic carbons) are slightly deshielded compared to more distant carbons due to the influence of the π-electron system.

| Carbon Environment | Chemical Shift (ppm) | Multiplicity in DEPT |

|---|---|---|

| Alkene carbons (=C-) | 125-135 | CH |

| Allylic carbons (-CH₂-C=) | 25-35 | CH₂ |

| Terminal methyl carbons | 13-14 | CH₃ |

| Internal methylene carbons | 20-25 | CH₂ |

Infrared (IR) Spectroscopy and Functional Group Identification

Infrared spectroscopy provides essential information for the identification and characterization of cis-2-hexene through the observation of characteristic vibrational modes [15] [16]. The IR spectrum of cis-2-hexene exhibits several diagnostic absorption bands that confirm the presence of the alkene functional group and provide information about the substitution pattern.

The carbon-carbon double bond stretch represents one of the most important diagnostic features in the IR spectrum of cis-2-hexene. This absorption typically appears in the region between 1630 and 1680 cm⁻¹ [17] [18]. The intensity of this band can vary significantly depending on the symmetry of the double bond, with less symmetric alkenes generally showing more intense C=C stretching vibrations [19].

The alkene carbon-hydrogen stretching vibrations appear in the region between 3000 and 3100 cm⁻¹ [18] [20]. These absorptions are characteristic of unsaturated C-H bonds and can be distinguished from saturated C-H stretches, which appear below 3000 cm⁻¹ [21]. The 3000 cm⁻¹ line serves as a useful diagnostic tool for identifying the presence of unsaturated functionality in organic molecules [18].

A particularly diagnostic feature for cis-2-hexene is the out-of-plane bending vibration of the alkene protons. For cis-disubstituted alkenes, this absorption typically appears in the region between 635 and 730 cm⁻¹ [22] [23]. This absorption is significantly different from the corresponding band in trans-2-hexene, which appears at approximately 965 cm⁻¹, making it a valuable tool for stereochemical assignment [15].

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=C stretch | 1630-1680 | Medium | Double bond |

| =C-H stretch | 3000-3100 | Medium | Alkene C-H |

| =C-H out-of-plane bend | 635-730 | Strong | Cis configuration |

| C-H in-plane bend | 1400-1440 | Medium | Alkene deformation |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of cis-2-hexene reveals characteristic fragmentation patterns that provide structural information about the molecular framework and substitution pattern [24] [25]. The molecular ion peak appears at m/z 84, corresponding to the molecular formula C₆H₁₂ [26] [27].

The most prominent fragmentation pathway involves the formation of allylic carbocations, which are stabilized by resonance delocalization [28] [29]. The base peak in the mass spectrum typically appears at m/z 41, corresponding to the allyl cation (C₃H₅⁺) [30]. This fragmentation occurs through cleavage at the allylic position, which is favored due to the stability of the resulting carbocation [31].

Additional significant peaks in the mass spectrum include fragments at m/z 55 and m/z 69. The m/z 55 fragment corresponds to the loss of an ethyl group (C₂H₅) from the molecular ion, while the m/z 69 fragment represents the loss of a methyl group (CH₃) [30]. These alpha-cleavage reactions are characteristic of alkene compounds and provide information about the substitution pattern of the double bond [32].

The fragmentation pattern of cis-2-hexene is generally similar to that of its trans isomer, as mass spectrometry typically cannot distinguish between geometric isomers [30]. However, the relative intensities of fragment peaks may show subtle differences that can sometimes be used for stereochemical assignment when combined with other analytical techniques.

| Fragment Ion | m/z Value | Relative Intensity | Assignment |

|---|---|---|---|

| Molecular ion | 84 | 15-25% | M⁺- (C₆H₁₂⁺- ) |

| Base peak | 41 | 100% | C₃H₅⁺ (allyl cation) |

| Alpha-cleavage | 69 | 40-60% | [M-CH₃]⁺ |

| Ethyl loss | 55 | 30-50% | [M-C₂H₅]⁺ |

XLogP3

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (89.19%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (94.59%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (94.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

592-43-8